molecular formula C9H9NO5 B1498836 4-Methoxy-6-(methoxycarbonyl)picolinic acid CAS No. 857380-05-3

4-Methoxy-6-(methoxycarbonyl)picolinic acid

Cat. No.: B1498836
CAS No.: 857380-05-3
M. Wt: 211.17 g/mol
InChI Key: SZZUSFUVKKLOIZ-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methoxycarbonyl)picolinic acid is a specialized organic compound characterized by its molecular structure, which includes a pyridine ring substituted with methoxy and methoxycarbonyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(methoxycarbonyl)picolinic acid typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common approach is the nitration of pyridine followed by selective methoxylation and subsequent esterification. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to achieve high-quality standards required for commercial use.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions often involve hydrogenation catalysts or metal hydrides.

  • Substitution reactions can be facilitated by halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxy-6-(methoxycarbonyl)picolinic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to natural substrates allows it to interact with biological targets effectively.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-6-(methoxycarbonyl)picolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

  • 4-Methoxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid: This compound is structurally similar but differs in the position of the carboxylic acid group.

  • 4-Methoxycarbonylcubanecarboxylic acid: Another related compound with a different ring structure.

Uniqueness: 4-Methoxy-6-(methoxycarbonyl)picolinic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that other similar compounds cannot.

Properties

IUPAC Name

4-methoxy-6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-5-3-6(8(11)12)10-7(4-5)9(13)15-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZUSFUVKKLOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654915
Record name 4-Methoxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857380-05-3
Record name 4-Methoxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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